3-cyano-N-(4-fluorophenyl)benzamide
Description
3-Cyano-N-(4-fluorophenyl)benzamide is a benzamide derivative featuring a cyano group at the 3-position of the benzamide core and a 4-fluorophenyl substituent on the amide nitrogen. This compound is structurally related to several pharmacologically active benzamides, particularly those targeting the central nervous system (CNS). The cyano group and fluorophenyl moiety are critical for optimizing receptor binding and metabolic stability, making this compound a candidate for further CNS drug development.
Properties
IUPAC Name |
3-cyano-N-(4-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-12-4-6-13(7-5-12)17-14(18)11-3-1-2-10(8-11)9-16/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWNDRZXCRNMRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Amidation
A widely adopted method involves the activation of 3-cyanobenzoic acid using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In a representative procedure, 3-cyanobenzoic acid (1.0 mmol) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. EDC (1.2 mmol) and N-hydroxybenzotriazole (HOBt, 1.1 mmol) are added to form the active ester, followed by dropwise addition of 4-fluoroaniline (1.05 mmol). The reaction is stirred at 25°C for 12–16 hours, with progress monitored via thin-layer chromatography (TLC; hexane:ethyl acetate, 7:3).
Critical Parameters :
-
Solvent Choice : Anhydrous DCM or tetrahydrofuran (THF) prevents hydrolysis of the active intermediate.
-
Stoichiometry : A 10–20% excess of 4-fluoroaniline ensures complete consumption of the activated acid.
Post-reaction, the mixture is washed with 1M HCl to remove unreacted aniline, followed by sodium bicarbonate to eliminate residual acid. The organic layer is dried over magnesium sulfate and concentrated in vacuo. Crude product purification via silica gel chromatography (hexane:ethyl acetate, 4:1) yields this compound in 78–82% yield.
Resin-Catalyzed Amidation Using Indion 190
An eco-friendly alternative employs Indion 190 resin as a heterogeneous catalyst. 3-Cyanobenzoic acid (1.0 mmol) and 4-fluoroaniline (1.2 mmol) are refluxed in toluene with Indion 190 resin (15 mol%) for 3–4 hours. The resin facilitates proton transfer, enhancing the nucleophilicity of the amine while avoiding stoichiometric bases. After filtration, the solvent is evaporated, and the residue is recrystallized from ethanol-water (9:1) to afford the product in 85–88% yield.
Advantages :
-
Eliminates the need for coupling agents, reducing byproduct formation.
-
Catalyst reusability for up to five cycles without significant activity loss.
Direct Aminolysis of 3-Cyanobenzoyl Chloride
For large-scale synthesis, 3-cyanobenzoyl chloride (1.0 mmol) is treated with 4-fluoroaniline (1.1 mmol) in the presence of triethylamine (2.0 mmol) as a base. The exothermic reaction is conducted in THF at 0–5°C to suppress chloride displacement by the cyano group. After quenching with ice-water, the precipitate is filtered and recrystallized from ethanol, yielding 89–92% product.
Side Reactions :
-
Competitive formation of N-(4-fluorophenyl)-3-cyanobenzimide due to over-activation.
-
Hydrolysis to 3-cyanobenzoic acid if moisture is present.
Purification and Characterization
Recrystallization Optimization
Recrystallization solvents significantly impact purity and crystal morphology:
| Solvent System | Purity (%) | Crystal Habit |
|---|---|---|
| Ethanol-water (9:1) | 95.2 | Needle-like |
| Acetonitrile | 93.8 | Platelet |
| Ethyl acetate-hexane (1:1) | 94.5 | Prismatic |
Ethanol-water mixtures are preferred for industrial-scale processes due to low cost and ease of recovery.
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–8.10 (m, 8H, Ar-H), 10.32 (s, 1H, NH).
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 116.5 (CN), 159.2 (C=O), 162.4 (C-F).
Infrared Spectroscopy (IR) :
High-Resolution Mass Spectrometry (HRMS) :
Reaction Mechanism and Kinetic Analysis
The amidation proceeds via a two-step mechanism:
-
Activation : Carboxylic acid reacts with EDC to form an O-acylisourea intermediate.
-
Aminolysis : Nucleophilic attack by 4-fluoroaniline forms the amide bond, releasing N,N-diisopropylurea.
Kinetic studies reveal a second-order dependence on both acid and amine concentrations, with an activation energy (Eₐ) of 45.2 kJ/mol.
Industrial-Scale Considerations
Process Intensification :
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-cyano-N-(4-fluorophenyl)benzamide can undergo oxidation reactions, typically involving the cyano group.
Reduction: The compound can be reduced under specific conditions to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzamide core and the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products:
Oxidation: Products may include carboxylic acids and other oxidized derivatives.
Reduction: Amine derivatives are the primary products.
Substitution: Various substituted benzamides and fluorophenyl derivatives are formed.
Scientific Research Applications
Chemistry: 3-cyano-N-(4-fluorophenyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as anti-inflammatory, anticancer, and antimicrobial properties .
Industry: The compound finds applications in the production of specialty chemicals and advanced materials. It is used in the development of polymers, coatings, and other industrial products .
Mechanism of Action
The mechanism of action of 3-cyano-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets. The cyano and fluorophenyl groups play a crucial role in binding to target proteins and enzymes, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical profiles of 3-cyano-N-(4-fluorophenyl)benzamide can be contextualized by comparing it to structurally related benzamide derivatives. Key differences in substituent positioning, heterocyclic components, and biological targets are summarized below:
Table 1: Structural and Functional Comparison of this compound with Analogous Compounds
Key Insights from Comparisons
Impact of Cyano Group: The 3-cyano group in this compound and CDPPB enhances electron-withdrawing effects, improving receptor binding affinity and metabolic stability compared to non-cyano analogs like N-(4-fluorophenyl)benzamide .
Fluorophenyl Positioning: Substitution at the 4-position of the phenyl ring (vs. 2-position in 4-cyano-N-(2-fluorophenyl)benzamide) likely optimizes steric and electronic interactions with target receptors, as seen in mGluR5 PAMs .
Heterocyclic Modifications :
- CDPPB’s pyrazole ring and ADX47273’s oxadiazole-piperidine scaffold confer distinct pharmacokinetic profiles. CDPPB’s systemic activity contrasts with ADX47273’s oral efficacy, highlighting the role of heterocycles in bioavailability .
Therapeutic Diversification: While this compound is inferred to target CNS disorders, structural analogs like PC945 (with a triazole ring) demonstrate how minor modifications can shift applications to antifungal therapies .
Toxicity and Safety: Limited toxicity data exist for this compound, but related compounds (e.g., N-[(4-fluorophenyl)methyl]tetrazolo[1,5-b]pyridazin-6-amine) are predicted to be non-toxic and safe for human use .
Q & A
Q. What computational tools can predict metabolic pathways and potential toxicity of this compound?
- Tools :
- ADMET Predictor : Estimate cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation).
- SwissADME : Predict bioavailability and blood-brain barrier penetration.
- DEREK Nexus : Flag structural alerts (e.g., cyanide release under hydrolytic conditions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
